
Sulfo EGS
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfo-EGS, also known as ethylene glycol bis(sulfosuccinimidyl succinate), is a water-soluble, homobifunctional N-hydroxysuccinimide ester. It is widely used in biochemical research for its ability to crosslink proteins and other molecules. The compound contains two sulfo-NHS ester groups that react with primary amines, forming stable amide bonds. This makes it particularly useful for labeling and crosslinking proteins on cell surfaces.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sulfo-EGS is synthesized by reacting ethylene glycol with succinic anhydride to form ethylene glycol bis(succinimidyl succinate). This intermediate is then sulfonated to produce ethylene glycol bis(sulfosuccinimidyl succinate). The reaction typically involves the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to dissolve the reactants and facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of Sulfo-EGS follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity. The final product is usually purified through crystallization or chromatography and stored under desiccated conditions to prevent hydrolysis .
Analyse Chemischer Reaktionen
Types of Reactions
Sulfo-EGS primarily undergoes nucleophilic substitution reactions with primary amines. The sulfo-NHS ester groups react with the amine groups to form stable amide bonds. This reaction is typically carried out at a pH range of 7-9, where the amine groups are nucleophilic enough to attack the ester groups .
Common Reagents and Conditions
Reagents: Primary amines, hydroxylamine (for cleaving the crosslinks)
pH 7-9, aqueous buffers like phosphate, carbonate/bicarbonate, HEPES, and borate buffers. Avoid buffers containing primary amines like Tris or glycine as they can quench the reaction .Major Products
The primary product of the reaction between Sulfo-EGS and primary amines is a stable amide bond. When cleaved with hydroxylamine, the crosslinks yield two fragments with terminal amide bonds and the release of ethylene glycol .
Wissenschaftliche Forschungsanwendungen
Sulfo-EGS is extensively used in various scientific research fields:
Chemistry: Used for crosslinking proteins and peptides to study their interactions and structures.
Biology: Employed in cell surface labeling and receptor-ligand studies.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents.
Industry: Applied in the production of bioconjugates and immobilized enzymes for industrial processes.
Wirkmechanismus
Sulfo-EGS exerts its effects through the formation of covalent amide bonds between its sulfo-NHS ester groups and primary amines on target molecules. This crosslinking can stabilize protein structures, facilitate the study of protein-protein interactions, and enable the labeling of cell surface proteins. The crosslinks formed are reversible under specific conditions, such as treatment with hydroxylamine at pH 8.5 .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylene glycol bis(succinimidyl succinate): The non-sulfonated analog of Sulfo-EGS, which is water-insoluble and used for intracellular and intramembrane protein conjugation.
Dithiobis(succinimidyl propionate): Another homobifunctional crosslinker that reacts with primary amines but has different spacer arm properties.
Uniqueness
Sulfo-EGS is unique due to its water solubility, which makes it particularly suitable for cell surface labeling and other applications where membrane impermeability is desired. Its ability to form reversible crosslinks under mild conditions also adds to its versatility in various research applications .
Eigenschaften
Molekularformel |
C18H18N2Na2O18S2 |
|---|---|
Molekulargewicht |
660.5 g/mol |
IUPAC-Name |
disodium;1-[4-[2-[4-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxyethoxy]-4-oxobutanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C18H20N2O18S2.2Na/c21-11-7-9(39(29,30)31)17(27)19(11)37-15(25)3-1-13(23)35-5-6-36-14(24)2-4-16(26)38-20-12(22)8-10(18(20)28)40(32,33)34;;/h9-10H,1-8H2,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 |
InChI-Schlüssel |
IYBKWXQWKPSYDT-UHFFFAOYSA-L |
Kanonische SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCC(=O)OCCOC(=O)CCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{2-[(Biphenyl-2-yloxy)acetyl]hydrazinyl}-4-oxobutanoic acid](/img/structure/B13722717.png)
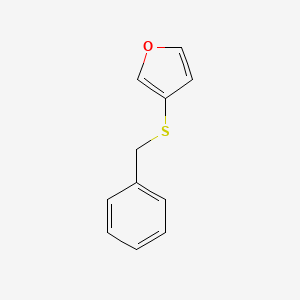
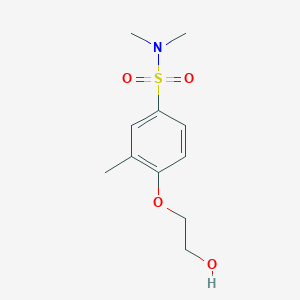
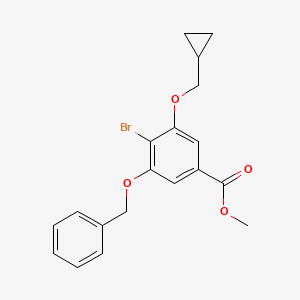
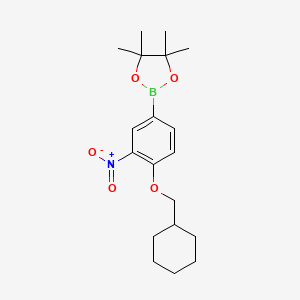
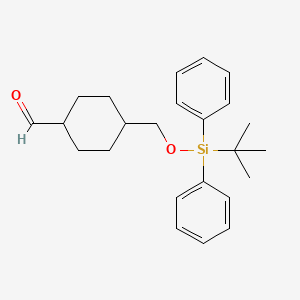
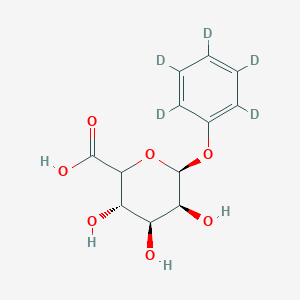
![3-[4-(2-Chloro-phenylsulfamoyl)-phenyl]-acrylic acid](/img/structure/B13722756.png)
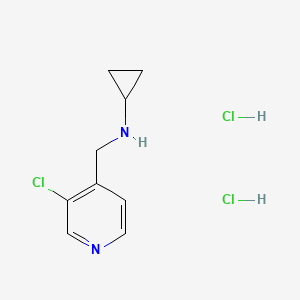
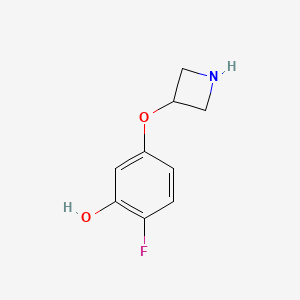
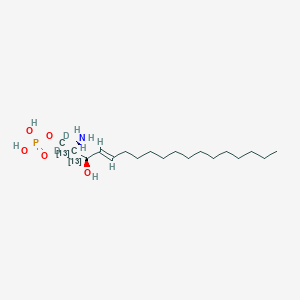
![3a-(Methoxymethyl)hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B13722785.png)
![{[1-(2,2-Difluoroethyl)-1H-indol-4-yl]methyl}(propyl)amine](/img/structure/B13722789.png)
![3-methyl-4-[2-methyl-4-(4-phenyl-N-[4-(4-propan-2-ylphenyl)phenyl]anilino)phenyl]-N-(4-phenylphenyl)-N-[4-(4-propan-2-ylphenyl)phenyl]aniline](/img/structure/B13722791.png)
